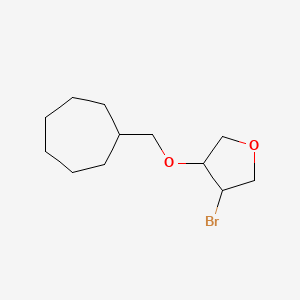
3-Bromo-4-(cycloheptylmethoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(cycloheptylmethoxy)oxolane: is a chemical compound with the molecular formula C₁₂H₂₁BrO₂ and a molecular weight of 277.20 g/mol . This compound is an oxolane derivative, characterized by the presence of a bromine atom and a cycloheptylmethoxy group attached to the oxolane ring . It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptylmethoxy)oxolane typically involves the bromination of 4-(cycloheptylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(cycloheptylmethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted oxolane derivatives.
Oxidation Reactions: Formation of lactones or carboxylic acids.
Reduction Reactions: Formation of hydrogenated oxolane derivatives.
Scientific Research Applications
3-Bromo-4-(cycloheptylmethoxy)oxolane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cycloheptylmethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and the cycloheptylmethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes .
Comparison with Similar Compounds
3-Bromo-4-(cyclopentylmethoxy)oxolane: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
3-Bromo-4-(cyclohexylmethoxy)oxolane: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness: 3-Bromo-4-(cycloheptylmethoxy)oxolane is unique due to the presence of the cycloheptylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs . This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-bromo-4-(cycloheptylmethoxy)oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
InChI Key |
SMOQLLBVQDBONI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)COC2COCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


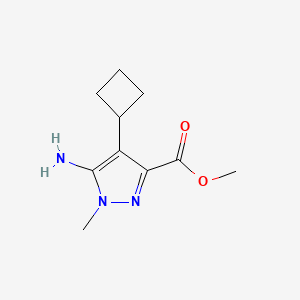
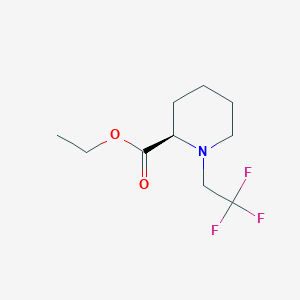
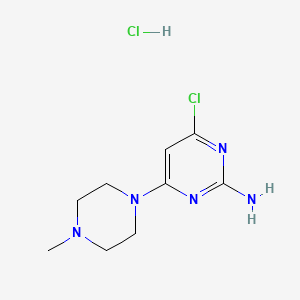
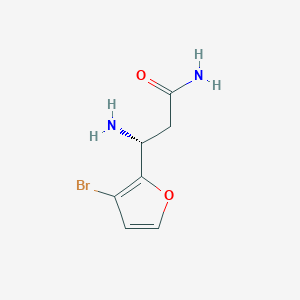
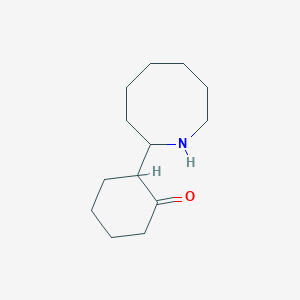
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
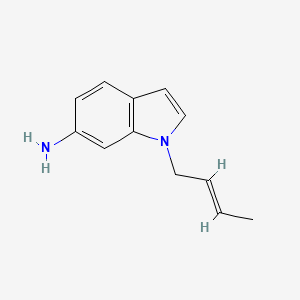

![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
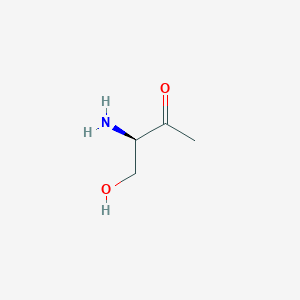


![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)

